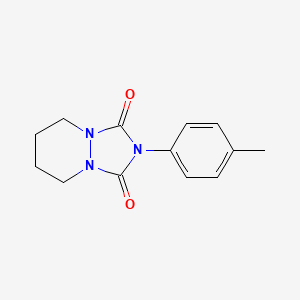
2'-Deoxy-N-phenyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-N-phenyladenosine is a chemical compound with the molecular formula C16H17N5O4 It is a derivative of adenosine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and the amino group at the 6-position of the adenine base is substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-phenyladenosine typically involves the modification of adenosine derivatives. One common method is the nucleophilic substitution reaction, where the 2’-hydroxyl group of adenosine is replaced by a hydrogen atom using a deoxygenating agent. The phenyl group is introduced through a nucleophilic aromatic substitution reaction on the adenine base.
Industrial Production Methods
Industrial production of 2’-Deoxy-N-phenyladenosine can be achieved through enzymatic transglycosylation reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-N-phenyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can produce various phenyl-substituted analogs .
Applications De Recherche Scientifique
2’-Deoxy-N-phenyladenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and signal transduction.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of 2’-Deoxy-N-phenyladenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can inhibit or activate various signaling pathways, depending on the context and the specific target involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine: Lacks the phenyl group and has different biological activity.
N6-Phenyladenosine: Similar structure but with the phenyl group at the 6-position of the adenine base.
2’-Deoxy-N-(phenoxyacetyl)adenosine: Contains a phenoxyacetyl group instead of a phenyl group .
Uniqueness
2’-Deoxy-N-phenyladenosine is unique due to the specific placement of the phenyl group and the absence of the 2’-hydroxyl group. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
| 37109-91-4 | |
Formule moléculaire |
C16H17N5O3 |
Poids moléculaire |
327.34 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-(6-anilinopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H17N5O3/c22-7-12-11(23)6-13(24-12)21-9-19-14-15(17-8-18-16(14)21)20-10-4-2-1-3-5-10/h1-5,8-9,11-13,22-23H,6-7H2,(H,17,18,20)/t11-,12+,13+/m0/s1 |
Clé InChI |
LMHFFSQJPBXLLK-YNEHKIRRSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)


![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)

